molecular formula C21H36O4 B1619781 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate CAS No. 75685-85-7

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate

Cat. No. B1619781
CAS RN: 75685-85-7
M. Wt: 352.5 g/mol
InChI Key: GGJRAQULURVTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate is a chemical compound that belongs to the family of polyunsaturated fatty acids (PUFAs). This compound is also known as DHPA, and it is synthesized from linolenic acid, which is an essential fatty acid found in many plant oils. DHPA has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Scientific Research Applications

  • Synthesis and Properties : The geometric isomers of methyl 9,12,15-octadecatrienoates, related to 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate, have been synthesized and characterized. These isomers were separated and analyzed for their physical properties, such as melting points and chemical shifts in nuclear magnetic resonance (NMR) (Rakoff & Emken, 1982).

  • Aromatase Inhibition : A study identified fatty acid derivatives from the pollen of Brassica campestris, including 9Z,12Z,15Z-octadecatrienoic acid 2,3-dihydroxypropyl ester, showing inhibitory activity in an aromatase assay. This suggests potential applications in fields related to hormone regulation and cancer research (Yang et al., 2009).

  • Isomer Separation and Identification : Another study focused on the separation and identification of isomers of 9,12,15-octadecatrienoic acids, which is closely related to the compound . The research detailed methods for effectively distinguishing between various geometric isomers (Strocchi & Piretti, 1968).

  • Biotechnological Production : Research has also explored the biotechnological production of dihydroxy octadecatrienoic acids using recombinant cells. This study indicates potential for large-scale production and applications in industrial processes (Seo et al., 2015).

  • New Polyunsaturated Lipid Discovery : A new polyunsaturated lipid similar to 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate was discovered in the extract of Tetrastigma hemsleyanum. This highlights the potential of such compounds in natural product research and their diverse biological activities (Jin et al., 2018).

  • Chemical Synthesis and Applications : There is also research on the chemical synthesis of related compounds from alpha-linolenic acid, demonstrating the versatility and potential applications of these fatty acids in various fields, including pheromone and attractant synthesis for agricultural applications (Wang & Zhang, 2007).

Future Directions

: Molinstincts: 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate : ChemSpider: (2S)-3-(β-D-Galactopyranosyloxy)-2-hydroxypropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate : NIST Chemistry WebBook: 9,12,15-Octadecatrienoic acid, (Z,Z,Z)-

properties

IUPAC Name

2,3-dihydroxypropyl octadeca-9,12,15-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJRAQULURVTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864838
Record name 2,3-Dihydroxypropyl octadeca-9,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate

CAS RN

75685-85-7, 56554-41-7
Record name 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075685857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl octadeca-9,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydroxypropyl 9,12,15-octadecatrienoate
Reactant of Route 2
Reactant of Route 2
2,3-Dihydroxypropyl 9,12,15-octadecatrienoate
Reactant of Route 3
Reactant of Route 3
2,3-Dihydroxypropyl 9,12,15-octadecatrienoate
Reactant of Route 4
Reactant of Route 4
2,3-Dihydroxypropyl 9,12,15-octadecatrienoate
Reactant of Route 5
Reactant of Route 5
2,3-Dihydroxypropyl 9,12,15-octadecatrienoate
Reactant of Route 6
Reactant of Route 6
2,3-Dihydroxypropyl 9,12,15-octadecatrienoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.